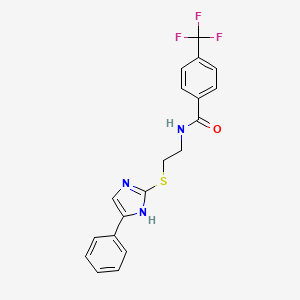

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide

Description

Propriétés

IUPAC Name |

N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3OS/c20-19(21,22)15-8-6-14(7-9-15)17(26)23-10-11-27-18-24-12-16(25-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOIKGDQJFPNAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of a precursor such as glyoxal and ammonia.

Thioether Formation: The imidazole derivative is then reacted with an appropriate thiol to form the thioether linkage.

Benzamide Formation: The final step involves the coupling of the thioether-imidazole intermediate with 4-(trifluoromethyl)benzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions:

Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide has several scientific research applications:

Mécanisme D'action

The mechanism by which N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets:

Molecular Targets: Enzymes, receptors, and other proteins.

Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Key Observations:

Heterocycle Diversity : The target compound’s imidazole ring contrasts with thiazole (), thiadiazole (), and triazole () systems. Imidazole’s dual nitrogen atoms enable hydrogen bonding and metal coordination, which may enhance target binding compared to sulfur-rich heterocycles like thiazole .

Substituent Effects :

- The -CF₃ group in the target compound and ’s analogs improves metabolic stability and electron-withdrawing effects compared to bromo (’s 9c) or methyl groups.

- Ethylthio linkers (target) vs. methylthio () or sulfonyl groups () influence steric bulk and oxidation susceptibility.

Backbone Flexibility : The benzamide scaffold in the target compound and –9 derivatives provides rigidity, whereas triazole-thiones () and thiadiazoles () may adopt more flexible conformations.

Activité Biologique

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide is a synthetic compound featuring an imidazole ring, a thioether linkage, and a trifluoromethyl-substituted benzamide moiety. This unique structural combination suggests potential pharmacological applications, particularly in oncology and antimicrobial therapies.

While specific mechanisms of action for this compound have not been extensively documented, the presence of the imidazole ring is known to contribute to various biological activities, including enzyme inhibition and antimicrobial properties. The trifluoromethyl group may enhance lipophilicity, potentially improving cell membrane permeability.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that compounds with imidazole and thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies show that derivatives containing these moieties can lead to apoptosis in cancer cells, with IC50 values often below those of standard treatments such as doxorubicin .

2. Enzyme Inhibition

The thioether linkage in this compound may play a role in inhibiting specific enzymes involved in cancer progression. Thioether compounds are frequently investigated for their ability to disrupt enzyme activity critical for tumor growth.

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that:

- The imidazole ring is essential for anticancer and antimicrobial activity.

- The presence of electron-withdrawing groups like trifluoromethyl enhances biological potency.

- Modifications on the phenyl ring can significantly affect the compound's overall activity profile.

Q & A

Q. Example Reaction Conditions :

Basic: How is structural characterization performed for this compound?

Answer:

Key techniques include:

Q. Example Results :

| Target | Docking Score (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|

| CYP51 | -9.2 | H-bond (amide-O with heme), π-π (imidazole) |

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

Contradictions may arise from:

- Assay Variability : Differences in cell lines (e.g., Candida albicans vs. Aspergillus fumigatus for antifungal activity) .

- Structural Analogues : Subtle substituent changes (e.g., trifluoromethyl vs. nitro groups) alter potency .

- Methodology :

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., RU-301, a thioether benzamide with confirmed kinase inhibition) .

Advanced: What strategies optimize metabolic stability and target affinity?

Answer:

- Trifluoromethyl Group : Enhances lipophilicity (logP) and metabolic resistance by blocking cytochrome P450 oxidation .

- Imidazole Modification : Introducing electron-withdrawing groups (e.g., Cl at position 5) improves target binding (e.g., CYP51) .

- Linker Optimization : Replace thioethyl with sulfoxide/sulfone to modulate solubility and hydrogen-bonding capacity .

- In Silico ADME Prediction : Tools like SwissADME predict bioavailability (%F >50% for this compound due to moderate logP ~3.2) .

Q. SAR Table :

| Derivative | Modification | CYP51 IC₅₀ (µM) | Metabolic Stability (t₁/₂) |

|---|---|---|---|

| Parent | None | 0.8 | 2.1 h |

| 5-Cl-Imidazole | Chlorination | 0.3 | 3.5 h |

Basic: What solvents and catalysts are optimal for synthesizing this compound?

Answer:

- Solvents : Polar aprotic solvents (DMF, DMSO) for thioether formation; pyridine for amide coupling .

- Catalysts : No metal catalysts required, but bases (e.g., K₂CO₃) facilitate thiolate ion formation .

- Reaction Monitoring : TLC (silica, eluent: CH₂Cl₂/MeOH 9:1) or HPLC (C18 column, acetonitrile/water gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.